

Application Notes and Protocols: ZSQ836 and PARP Inhibitor Combination Therapy

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Compound of Interest

Compound Name: ZSQ836

Cat. No.: B15581961

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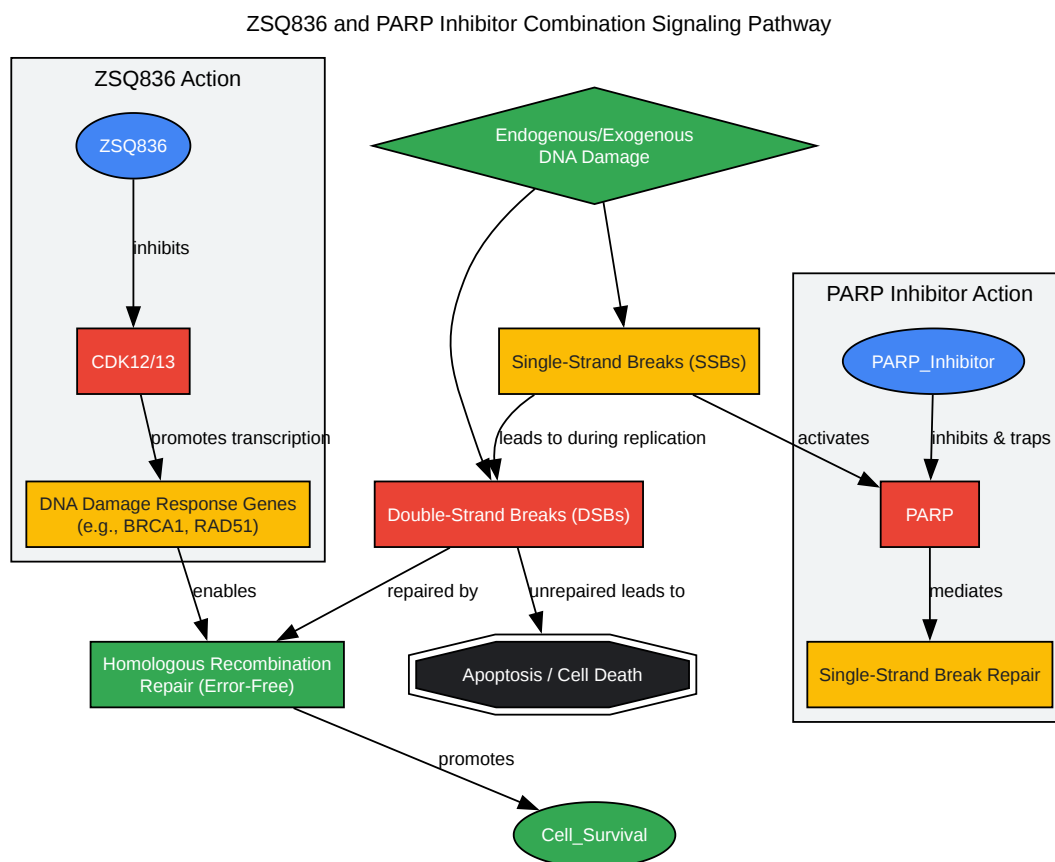
For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for investigating the synergistic anti-cancer effects of **ZSQ836**, a novel CDK12/13 inhibitor, in combination with a PARP (Poly ADP-ribose polymerase) inhibitor. The rationale for this combination is rooted in the concept of synthetic lethality, a promising strategy in cancer therapy. **ZSQ836**, by inhibiting CDK12/13, downregulates the expression of genes involved in the DNA damage response (DDR), including those crucial for homologous recombination (HR) repair.^{[1][2]} This induced "BRCAness" or HR deficiency renders cancer cells highly dependent on alternative DNA repair pathways, such as the one involving PARP for single-strand break repair.^{[3][4]} The subsequent inhibition of PARP leads to an accumulation of cytotoxic double-strand breaks, ultimately resulting in cancer cell death.^{[5][6]}

These protocols are designed to guide researchers in the preclinical evaluation of this combination therapy, from initial in vitro synergy screening to in vivo efficacy studies.

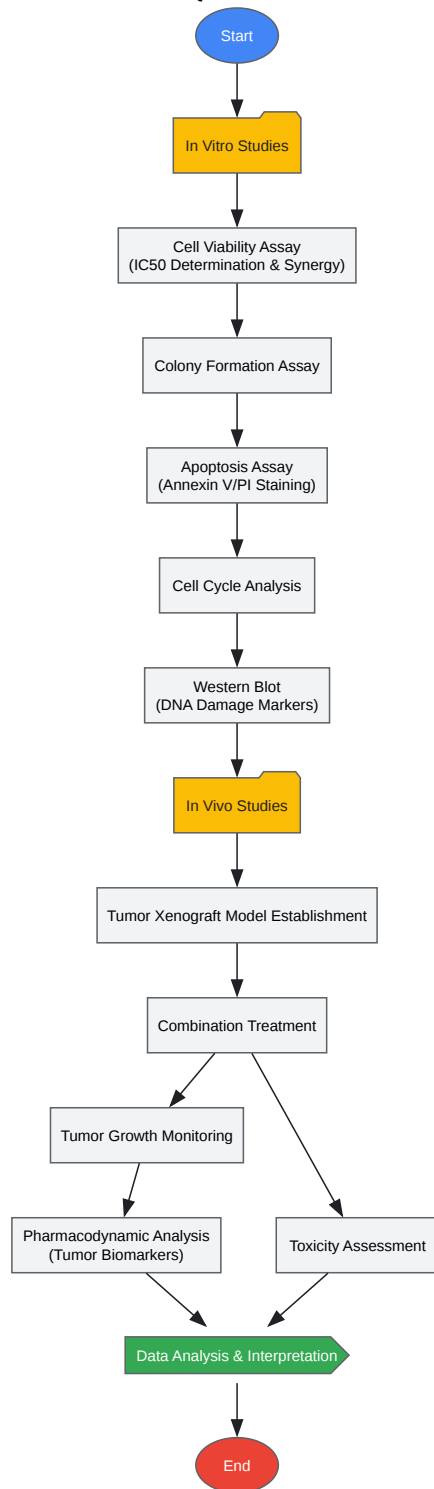
Signaling Pathway and Experimental Workflow



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Caption: **ZSQ836** and PARP Inhibitor Combination Signaling Pathway.

Experimental Workflow for ZSQ836 and PARP Inhibitor Combination

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